molecular formula C15H16N2O4 B2590651 N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide CAS No. 1396759-70-8

N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

Cat. No. B2590651
M. Wt: 288.303
InChI Key: GJJHWISXVVHHLP-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide, also known as BFO, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. BFO is a white powder with a molecular weight of 325.36 g/mol and a melting point of 173-175 degrees Celsius.

Scientific Research Applications

Catalytic Activity Enhancement

N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide derivatives, specifically N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), have been utilized to enhance the catalytic activity in copper-catalyzed coupling reactions. These reactions involve the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures, thus offering an effective method for synthesizing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Synthesis of Furan Derivatives

Research has demonstrated the successful application of related furan compounds in the synthesis of 2,5-disubstituted furans through a two-step sequence involving Amberlyst-catalyzed processes. This method was notably applied to the total synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), highlighting its significance in pharmaceutical development (Palmieri, Gabrielli, & Ballini, 2010).

Anticancer and Antiangiogenic Activity

Derivatives containing the furan moiety have been evaluated for their anticancer and antiangiogenic activities. Specifically, 3-arylaminobenzofuran derivatives have shown significant promise in inhibiting cancer cell growth, binding to the colchicine site of tubulin, inducing apoptosis, and demonstrating potent vascular disrupting properties both in vitro and in vivo (Romagnoli et al., 2015).

Synthesis and Biological Activity

Furan derivatives have also been synthesized for their potential analgesic and antibacterial activities, as seen in the synthesis of specific 4-(pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives. These compounds have shown promising results in biological screening, further emphasizing the utility of furan compounds in medicinal chemistry (Oleshchuk et al., 2019).

properties

IUPAC Name

N-benzyl-N'-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13(12-6-7-21-10-12)9-17-15(20)14(19)16-8-11-4-2-1-3-5-11/h1-7,10,13,18H,8-9H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJHWISXVVHHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-benzyl-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide

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